N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride
Description
This compound is a bis-pyrazole derivative featuring two pyrazole rings linked via a methylene bridge. The primary pyrazole (2-ethyl-5-methylpyrazol-3-amine) is substituted at the 3-position with a secondary pyrazole group (2,5-dimethylpyrazol-3-yl) and is protonated as a hydrochloride salt. The hydrochloride enhances aqueous solubility, making it suitable for biological applications.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-12(7-10(3)15-17)13-8-11-6-9(2)14-16(11)4;/h6-7,13H,5,8H2,1-4H3;1H |
InChI Key |
HUUDDIGHPWDTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC(=NN2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethylpyrazole with an alkylating agent such as 3-chloromethyl-1,5-dimethylpyrazole in the presence of a base like sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum conversion and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as a nitrification inhibitor, it chelates copper ions required by the ammonia monooxygenase enzyme, thereby inhibiting the first step of ammonia oxidation . In medicinal applications, it may interact with cellular enzymes and receptors, disrupting normal cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Features of Pyrazole-Based Compounds
Key Observations :
Table 2: Solvent-Dependent Yields for Pyrazole Derivatives ()
| Compound | Solvent | Yield (%) | Key Reaction Condition |
|---|---|---|---|
| Methyl (1,3-dimethylpyrazol-5-yl)acetate (3b) | Methanol | 53% | Methylhydrazine reaction |
| Methyl (1,5-dimethylpyrazol-3-yl)acetate (4b) | Methanol | 27% | Methylhydrazine reaction |
| Methyl (1,5-dimethylpyrazol-3-yl)acetate (4b) | Acetic Acid | 70% | Acidic conditions favor regioselectivity |
Implications for Target Compound :
- Similar solvent optimization (e.g., acetic acid) may improve yields during the synthesis of the target compound’s pyrazole precursors.
- Regioselectivity challenges in multi-pyrazole systems could necessitate advanced catalysts or stepwise functionalization .
Solubility and Pharmacokinetic Considerations
Hydrochloride salts, as seen in the target compound and HI-2180, generally exhibit higher aqueous solubility than free bases. For example:
- HI-2180 (4,5-Dimethyl-2H-pyrazol-3-amine hydrochloride) : Solubility >50 mg/mL in water .
- ST-6171 (3,4-Dimethylpyrazol-5-amine free base) : Solubility <10 mg/mL in water, requiring DMSO for dissolution .
The target compound’s hydrochloride form likely follows this trend, enhancing bioavailability for cellular assays.
Biological Activity
N-[(2,5-Dimethylpyrazol-3-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine hydrochloride (referred to as the compound hereafter) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapeutics and other pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHN·HCl
- Molecular Weight : 232.73 g/mol
The structural formula highlights the presence of two pyrazole rings and an amine functional group, which are critical for its biological activity.
Research indicates that pyrazole derivatives often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that may protect against oxidative stress.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazole derivatives, including the compound . Below is a summary table detailing some relevant findings:
Antimicrobial and Antioxidant Properties
In addition to anticancer effects, some pyrazole derivatives have shown promising antimicrobial and antioxidant activities:
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibition.
- Antioxidant Activity : Studies have indicated that it can scavenge free radicals, thus reducing oxidative damage in cells.
Detailed Research Findings
- Cytotoxicity Against Cancer Cell Lines : Research conducted by Xia et al. revealed that certain pyrazole derivatives exhibited significant cytotoxic effects on multiple cancer cell lines, suggesting potential for therapeutic applications in oncology.
- Mechanistic Studies : Investigations into the mechanisms underlying the biological activity of the compound indicate that it may inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
